3-(4-Chlorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea

Pharmacokinetics Membrane permeability Metabolic stability

3-(4-Chlorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea (CAS 1207021-06-4) is a synthetic diaryl urea derivative belonging to the N-(4-pyridazinyl)-N'-phenylurea class. Its structure incorporates a 6-methylpyridazin-3-yl ether linked to a central N-methylated phenylurea core, terminating in a 4-chlorophenyl ring.

Molecular Formula C19H17ClN4O2
Molecular Weight 368.82
CAS No. 1207021-06-4
Cat. No. B2389875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea
CAS1207021-06-4
Molecular FormulaC19H17ClN4O2
Molecular Weight368.82
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C19H17ClN4O2/c1-13-3-12-18(23-22-13)26-17-10-8-16(9-11-17)24(2)19(25)21-15-6-4-14(20)5-7-15/h3-12H,1-2H3,(H,21,25)
InChIKeyNINHGJGSCSRENW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea (CAS 1207021-06-4): Compound Class and Procurement-Relevant Characteristics


3-(4-Chlorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea (CAS 1207021-06-4) is a synthetic diaryl urea derivative belonging to the N-(4-pyridazinyl)-N'-phenylurea class. Its structure incorporates a 6-methylpyridazin-3-yl ether linked to a central N-methylated phenylurea core, terminating in a 4-chlorophenyl ring [1]. Computed physicochemical descriptors include a molecular weight of 368.8 g/mol, XLogP3 of 3.5, a topological polar surface area (TPSA) of 67.4 Ų, and a single hydrogen bond donor (HBD = 1) [1]. The compound is catalogued under PubChem CID 45502879 and several vendor stock-keeping identifiers including AKOS024516333 and VU0649543-1, indicating current commercial availability from multiple screening-compound suppliers [1].

Why In-Class Substitution of 3-(4-Chlorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea Introduces Uncontrolled Physicochemical and Target-Engagement Risk


Within the N-(4-pyridazinyl)-N'-phenylurea family, seemingly conservative structural variations produce significant changes in lipophilicity, hydrogen-bonding capacity, and conformational freedom that directly impact membrane permeability, metabolic stability, and off-target liability [1]. The target compound's N-methylation of the urea nitrogen adjacent to the pyridazinyloxyphenyl ring reduces the hydrogen bond donor count relative to unsubstituted analogs (HBD = 1 vs. 2), which is predicted to enhance passive membrane permeability and reduce metabolic glucuronidation susceptibility—two parameters critical for both agrochemical penetration and intracellular target engagement in pharmaceutical screening [1][2]. The precise 4-chlorophenyl substitution pattern further differentiates the compound's electronic and steric profile from the 3-chlorophenyl and 3-chloro-4-methylphenyl analogs available under catalog numbers EVT-5451678 and EVT-5563401, respectively . Procurement of a close analog without verifying these differential physicochemical parameters introduces uncontrolled experimental variables that can invalidate structure–activity relationship interpretation.

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea Versus Its Closest Structural Analogs


Hydrogen Bond Donor (HBD) Count Reduction via Urea N-Methylation: Target Compound Versus Des-Methyl Analog

The target compound features a tertiary urea nitrogen directly N-methylated at the position adjacent to the pyridazinyloxyphenyl ring, yielding a computed hydrogen bond donor count of 1 [1]. In contrast, the des-methyl analog N-(4-chlorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea (C18H15ClN4O2, MW 354.8 g/mol) retains a secondary urea nitrogen at the equivalent position, resulting in an HBD count of 2 . The reduction from 2 to 1 hydrogen bond donors is a well-established structural determinant of improved passive membrane permeability and reduced susceptibility to Phase II glucuronidation metabolism [2].

Pharmacokinetics Membrane permeability Metabolic stability

XLogP3 Lipophilicity Comparison: 4-Chlorophenyl Target Compound Versus 3-Chlorophenyl Regional Isomer

The target compound, bearing a 4-chlorophenyl urea terminus, exhibits a computed XLogP3 of 3.5 [1]. The meta-chlorophenyl regional isomer N-(3-chlorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea differs solely in the chlorine substitution position, which alters the molecular dipole and is anticipated to produce a measurable difference in chromatographically or computationally derived logP. While a direct experimentally measured logP for the 3-chloro isomer is not available in the public domain, the chloro-substitution position on diphenyl ureas has been systematically shown to influence logP by approximately 0.2–0.5 units in related phenylurea series [2]. The 4-chloro orientation provides a more linear molecular geometry that may favor crystal packing and formulation stability relative to the bent geometry of the 3-chloro isomer [2].

Lipophilicity Partitioning Agrochemical formulation

Topological Polar Surface Area (TPSA) Constraint: Target Compound Versus N-(3-Chloro-4-methylphenyl) Analog EVT-5563401

The target compound has a computed topological polar surface area (TPSA) of 67.4 Ų [1]. The closely related analog N-(3-chloro-4-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea (EVT-5563401) shares the identical molecular formula (C19H17ClN4O2, MW 368.8 g/mol) and therefore possesses the same computed TPSA of 67.4 Ų . However, the additional methyl substituent on the terminal phenyl ring in EVT-5563401 increases the total molecular surface area and the number of rotatable bonds, which are not captured by TPSA alone but influence conformational entropy and binding kinetics [2]. The target compound's unsubstituted 4-chlorophenyl terminus therefore represents a less sterically encumbered pharmacophore that may exhibit faster association rates (kon) for certain biological targets relative to the 3-chloro-4-methylphenyl analog [2].

Drug-likeness Oral bioavailability Blood-brain barrier penetration

Molecular Weight and Heavy Atom Count Differentiation: Target Compound Versus Unsubstituted N-Phenyl Prototype

The target compound (MW 368.8 g/mol, 26 heavy atoms) [1] is significantly larger than the class prototype N-(4-pyridazinyl)-N'-phenylurea (MW 214.2 g/mol, 16 heavy atoms) . The addition of the 6-methyl group on the pyridazine ring, the 4-chloro substituent on the terminal phenyl ring, and the N-methyl group on the urea bridge collectively increase molecular weight by 154.6 g/mol (72% increase) and add 10 heavy atoms. This structural elaboration places the target compound in the typical 'lead-like' to 'drug-like' chemical space (MW < 500 Da), whereas the unsubstituted prototype falls within fragment screening space (MW < 250 Da) [2].

Fragment-based drug discovery Lead-likeness Ligand efficiency

Rotatable Bond Count and Molecular Flexibility: Target Compound Versus N-(4-Pyridazinyl)-N'-phenylurea Prototype

The target compound possesses 4 computed rotatable bonds [1], compared to 2 rotatable bonds for the simpler N-(4-pyridazinyl)-N'-phenylurea scaffold . The additional rotatable bonds arise from the para-phenoxy ether linkage connecting the pyridazine ring to the central phenylurea and the N-methyl group on the urea bridge. Increased rotatable bond count generally correlates with greater conformational flexibility in solution, which can either enhance induced-fit target binding or impose an entropic penalty upon binding, depending on the specific target pocket geometry [2]. The conformational landscape of the target compound is further constrained relative to fully flexible analogs due to the partial double-bond character of the urea linkage and the planarity of the pyridazine ring [1].

Conformational entropy Binding thermodynamics Crystallization propensity

Computed XLogP3 Ligand Efficiency Index: Target Compound Positions in Lead-Like Chemical Space Relative to CPPU (Forchlorfenuron)

The target compound (XLogP3 = 3.5, MW = 368.8 g/mol) [1] exhibits a higher computed lipophilicity than forchlorfenuron (CPPU; N-(2-chloro-4-pyridyl)-N'-phenylurea, MW = 247.7 g/mol, experimental logP ≈ 2.0) [2][3]. Lipophilic ligand efficiency (LLE = pIC50 − logP), a metric widely applied to optimize potency while minimizing lipophilicity-driven toxicity, can be used to compare the two compounds if equipotent target activity is assumed. For an illustrative IC50 of 1 μM (pIC50 = 6.0), the target compound's estimated LLE = 2.5 versus CPPU's estimated LLE = 4.0, indicating that the target compound would need to be correspondingly more potent (~30-fold) to achieve equivalent ligand efficiency, a benchmark that guides procurement decisions for structure–activity relationship expansion libraries [4].

Lead optimization Lipophilic ligand efficiency Cytokinin mimicry

Procurement-Relevant Application Scenarios for 3-(4-Chlorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea Based on Quantitative Differentiation Evidence


Kinase Inhibitor Screening Library Expansion Requiring Reduced Hydrogen Bond Donor Capacity

The target compound's N-methylated urea bridge reduces the HBD count to 1, relative to 2 for des-methyl analogs [Section 3, Evidence Item 1]. This property aligns the compound with kinase inhibitor chemical space, where a low HBD count (< 2) is associated with improved cell permeability and target engagement in intracellular kinase assays. Procurement of this specific compound is indicated when a screening library requires a pyridazinyl-phenylurea chemotype with minimized hydrogen bond donor interactions that could otherwise limit membrane transit or promote promiscuous off-target binding. [1]

Agrochemical Formulation Development Leveraging Optimized Lipophilicity for Foliar Uptake

With a computed XLogP3 of 3.5, the target compound occupies a lipophilicity range favorable for plant cuticle penetration while remaining below the logP > 5 threshold associated with poor translocation and high soil binding [Section 3, Evidence Items 2 and 6]. The 4-chlorophenyl substitution pattern, combined with the pyridazinyl ether and N-methyl group, creates a balanced hydrophilic-lipophilic profile that can be further optimized for foliar-applied plant growth regulation or herbicidal compositions, building on the established cytokinin-like activity of N-(4-pyridazinyl)-N'-phenylurea derivatives. [2]

Structure-Activity Relationship Studies Differentiating para- from meta-Chlorophenyl Urea Pharmacophores

The target compound's 4-chlorophenyl terminus provides a distinct electronic and steric profile compared to the 3-chlorophenyl analog (EVT-5451678) and the 3-chloro-4-methylphenyl analog (EVT-5563401) [Section 3, Evidence Items 2 and 3]. Systematic procurement of all three isomers enables matched-pair analysis to quantify the contribution of chlorine substitution position to target potency, selectivity, and metabolic stability. The conformational differences arising from the para versus meta substitution may manifest as divergent target-binding poses, making this compound essential for pharmacophore mapping studies.

Computational QSAR Model Building Requiring Experimentally Determined Physicochemical Baselines

The availability of high-quality computed descriptors (XLogP3 = 3.5, TPSA = 67.4 Ų, HBD = 1, rotatable bonds = 4) from PubChem [Section 3, Evidence Items 1–5] makes the target compound a well-characterized anchor point for quantitative structure-activity relationship (QSAR) model training. When procured alongside the des-methyl analog (HBD = 2) and the unsubstituted prototype (MW 214 g/mol), the resulting physicochemical gradient supports the derivation of predictive models linking HBD count, logP, and molecular weight to biological activity, enabling virtual screening of the broader N-(4-pyridazinyl)-N'-phenylurea chemical space. [3]

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